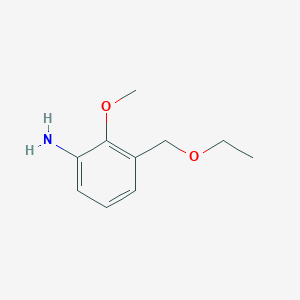

3-(Ethoxymethyl)-2-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(ethoxymethyl)-2-methoxyaniline |

InChI |

InChI=1S/C10H15NO2/c1-3-13-7-8-5-4-6-9(11)10(8)12-2/h4-6H,3,7,11H2,1-2H3 |

InChI Key |

JMKZDVFTARALEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C(C(=CC=C1)N)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Ethoxymethyl 2 Methoxyaniline

Retrosynthetic Analysis and Key Disconnections for the Synthesis of 3-(Ethoxymethyl)-2-methoxyaniline

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, several key disconnections can be envisioned, primarily focusing on the formation of the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, as well as the introduction of the ethoxymethyl group.

A primary disconnection strategy involves breaking the bond between the aniline (B41778) nitrogen and the aromatic ring. This leads to a precursor with a leaving group at that position, which can then be displaced by an amino group or its equivalent. Functional group interconversion (FGI) is often necessary, for instance, by reducing a nitro group to an amine. ias.ac.inyoutube.com Another critical disconnection is at the ether linkages. For the methoxy (B1213986) and ethoxymethyl groups, disconnection next to the heteroatom is a common strategy. amazonaws.com This suggests precursors such as a di-hydroxylated aniline derivative that can be selectively etherified. The ethoxymethyl group can also be installed via a C-C bond-forming reaction followed by functional group manipulation.

The choice of disconnection route is heavily influenced by the availability of starting materials and the compatibility of functional groups in subsequent steps. For instance, the presence of an activating amino group can complicate certain electrophilic aromatic substitution reactions, necessitating the use of protecting groups or alternative strategies like directed ortho-metalation.

Modern Approaches to Aryl Amine and Aryl Ether Core Functionalization

The synthesis of highly substituted aromatic compounds like this compound relies on a toolbox of modern synthetic methods that offer high regioselectivity and functional group tolerance.

Directed Ortho Metalation (DoM) Strategies in the Synthesis of this compound Precursors

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can react with various electrophiles. wikipedia.orguwindsor.ca The methoxy group is a known DMG, making DoM a viable strategy for introducing substituents ortho to it. wikipedia.org

In the context of synthesizing precursors for this compound, a methoxy-substituted aniline or a protected aniline derivative could be subjected to DoM to introduce the ethoxymethyl group or a precursor to it. The choice of the directing group is crucial; amides and carbamates are often more effective DMGs than a simple amino or methoxy group. wikipedia.orgpsu.edu For example, an N-protected 2-methoxyaniline could be used to direct lithiation to the 3-position. Subsequent reaction with an appropriate electrophile, such as chloromethyl ethyl ether, would install the desired ethoxymethyl group. The high regioselectivity of DoM offers a significant advantage over classical electrophilic aromatic substitution, which might lead to a mixture of ortho and para products. wikipedia.org

| Directing Group | Basicity of Reagent | Reaction Conditions | Outcome |

| -OMe | n-BuLi | -78 °C to rt | Ortho-lithiation |

| -NH2 (protected) | s-BuLi/TMEDA | -78 °C | Ortho-lithiation |

| -CONR2 | t-BuLi | -78 °C | High-yield ortho-lithiation |

Palladium-Catalyzed Cross-Coupling Reactions for Aniline and Ether Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N and C-O bonds in aromatic systems. The Buchwald-Hartwig amination, for instance, allows for the coupling of an amine with an aryl halide or triflate, providing a direct method for constructing the aniline core. Similarly, palladium-catalyzed etherification reactions can be employed to introduce the methoxy and ethoxymethyl groups. nih.gov

A potential synthetic route could involve the palladium-catalyzed amination of a suitably substituted aryl halide, such as 1-bromo-3-(ethoxymethyl)-2-methoxybenzene. berkeley.edu Alternatively, a dihalo-anisole derivative could undergo sequential palladium-catalyzed reactions, first an etherification to introduce the ethoxymethyl group, followed by an amination. The choice of ligands and reaction conditions is critical to achieve high yields and selectivity in these transformations. Recent advancements have expanded the scope of these reactions to include the direct C-H amination of aromatic compounds, offering a more atom-economical approach. berkeley.eduacs.org

| Reaction Type | Catalyst/Ligand | Coupling Partners | Key Advantage |

| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP | Aryl halide, Amine | Direct C-N bond formation |

| C-O Cross-Coupling | Pd(OAc)2 / DPEPhos | Aryl halide, Alcohol | Mild conditions for etherification |

| C-H Amination | Pd(OAc)2 | Arene, Amine source | Atom economy |

Chemo- and Regioselective Etherification Methodologies for Ethoxymethyl Incorporation

The introduction of the ethoxymethyl group requires careful consideration of chemo- and regioselectivity, especially in the presence of other reactive functional groups. rsc.org Traditional Williamson ether synthesis, while straightforward, can sometimes lack selectivity if multiple nucleophilic sites are present.

Modern methodologies offer greater control. For instance, starting from a dihydroxyaniline precursor, selective protection of one hydroxyl group would allow for the regioselective etherification of the other. Subsequent deprotection and etherification would yield the desired product. The Mitsunobu reaction provides a mild alternative for the etherification of phenols, often proceeding with high inversion of stereochemistry if a chiral alcohol is used. nih.gov For the specific incorporation of an ethoxymethyl group, reagents like ethoxymethyl chloride (EOM-Cl) are commonly used, often in the presence of a non-nucleophilic base to avoid side reactions.

Development of Novel Synthetic Pathways to this compound

The quest for more efficient and sustainable synthetic methods has spurred the exploration of novel pathways, including those utilizing organocatalysis.

Exploration of Organocatalytic Routes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. rsc.org For the synthesis of aniline derivatives, organocatalytic approaches are being developed for various transformations. rawdatalibrary.netprinceton.eduacs.orgnih.gov

While a direct organocatalytic synthesis of this compound has not been explicitly reported, the principles of organocatalysis can be applied to key steps in a potential synthetic route. For example, organocatalytic methods for the asymmetric alkylation of anilines or the functionalization of the aromatic ring could be envisioned. princeton.edu Chiral phosphoric acids have been shown to catalyze the enantioselective aminoalkylation of aniline derivatives, demonstrating the potential for precise control over the introduction of substituents. rawdatalibrary.net Aniline derivatives can also undergo enantioselective [3+2] cascade annulations catalyzed by chiral phosphoric acids. acs.orgnih.gov The development of an organocatalytic method for the direct and regioselective introduction of an ethoxymethyl group onto an aniline or phenol (B47542) precursor would represent a significant advancement in the synthesis of this and related compounds.

| Catalyst Type | Reaction | Potential Application |

| Chiral Phosphoric Acid | Asymmetric Aminoalkylation | Introduction of chiral side chains |

| Imidazolidinone | Friedel-Crafts Alkylation | C-C bond formation on the aromatic ring |

| Secondary Amine | ortho-Chlorination | Regioselective halogenation for further functionalization |

Photoredox Catalysis in the Synthesis of this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique activation pathways. princeton.eduprinceton.edu This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive intermediates from organic substrates. youtube.com For the synthesis of aniline derivatives, photoredox catalysis can be employed for various bond-forming reactions.

While direct studies on the photoredox-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to its synthesis. For instance, the functionalization of aniline precursors through radical-based reactions is a well-established strategy. In a typical photoredox cycle, a photocatalyst, such as a ruthenium or iridium complex, is excited by visible light. princeton.edu This excited-state catalyst can then engage in either an oxidative or reductive quenching cycle.

In a potential synthetic route, an appropriately substituted aniline precursor could undergo C-H functionalization. For example, an N-aryl amine can be oxidized by the excited photocatalyst to form an amine radical cation. princeton.edu Subsequent deprotonation can generate an α-amino radical, which can then be further oxidized to an iminium ion, a versatile electrophile for various nucleophilic additions. princeton.edunih.gov This strategy could be adapted to introduce the ethoxymethyl group at the desired position.

The table below illustrates common photocatalysts and their photophysical properties relevant to organic synthesis.

| Photocatalyst | E_red [V] vs SCE | E_ox [V] vs SCE | Absorption Max (λ_max) [nm] |

| [Ru(bpy)₃]²⁺ | -1.33 | +0.77 | 452 |

| [Ir(ppy)₃] | -1.73 | +0.31 | 375 |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | +1.21 | -1.37 | 380 |

| Eosin Y | -1.10 | +0.78 | 530 |

Data sourced from various studies on photoredox catalysis.

The choice of photocatalyst is crucial and depends on the specific transformation and the redox potentials of the substrates involved. The reactions are typically carried out at room temperature using simple light sources like household light bulbs, which represents a significant advantage over energy-intensive traditional methods. princeton.edu

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. These benefits are particularly relevant for the production of fine chemicals like this compound.

While specific flow chemistry protocols for the synthesis of this compound are not widely published, the general principles can be readily applied to its multi-step synthesis. For instance, a key reaction in the synthesis of substituted anilines is the reduction of a corresponding nitroarene. This reduction can be efficiently and safely performed in a flow reactor using a packed-bed catalyst, such as palladium on carbon.

A hypothetical flow setup for the synthesis of this compound could involve the following steps:

Nitration: A substituted benzene (B151609) derivative is continuously mixed with a nitrating agent in a microreactor, allowing for precise temperature control and minimizing the risk of runaway reactions.

Alkoxylation/Ethoxymethylation: The resulting nitroarene undergoes a nucleophilic substitution or other functional group interconversion in a subsequent flow module to introduce the ethoxymethyl and methoxy groups.

Reduction: The nitro group is then reduced to an amine in a packed-bed reactor containing a hydrogenation catalyst.

The use of flow chemistry can lead to higher yields and purity of the final product while reducing reaction times and waste generation. nih.gov The modular nature of flow systems also allows for the straightforward integration of in-line purification and analysis, leading to a more streamlined and efficient manufacturing process.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance sustainability. researchgate.netnih.gov The synthesis of this compound can be made significantly "greener" by focusing on several key areas.

Application of Environmentally Benign Solvents, Including Deep Eutectic Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents are often toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives. nih.gov

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. acs.orgnih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point much lower than the individual components. acs.orgnih.gov They are often biodegradable, non-toxic, and have low vapor pressure. nih.govresearchgate.net

While direct application of DESs in the synthesis of this compound is not yet reported, their use in reactions involving anilines has been demonstrated. nih.govpublichealthtoxicology.com For instance, DESs have been used as media for enzymatic reactions and the synthesis of polyaniline. nih.govresearchgate.net A choline chloride-based DES could potentially serve as both a solvent and a catalyst in certain steps of the synthesis of this compound, reducing the need for traditional volatile organic compounds. acs.orgnih.gov

The table below lists some common components used to form deep eutectic solvents.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio |

| Choline Chloride | Urea | 1:2 |

| Choline Chloride | Glycerol | 1:2 |

| Choline Chloride | Oxalic Acid | 1:1 |

| Betaine | Glycerol | 1:2 |

Data compiled from studies on deep eutectic solvents. acs.orgnih.govnih.gov

Other environmentally benign solvents that could be considered include water, supercritical fluids (like CO₂), and bio-based solvents. nih.govdntb.gov.ua

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnih.gov A high atom economy means that fewer atoms are wasted as byproducts. acs.orgprimescholars.com

To optimize the atom economy in the synthesis of this compound, synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. Addition reactions, rearrangements, and catalytic reactions are generally more atom-economical than substitution and elimination reactions, which inherently generate byproducts. acs.orgjocpr.com

For example, a synthetic strategy that utilizes a catalytic C-H activation/functionalization to introduce the ethoxymethyl group would be more atom-economical than a multi-step process involving protecting groups and leaving groups that are ultimately discarded.

The efficiency of a reaction can also be evaluated by its percentage yield. The table below presents a hypothetical comparison of two synthetic routes to an aniline derivative, highlighting the difference in atom economy and yield.

| Reaction Type | Theoretical Atom Economy (%) | Experimental Yield (%) |

| Addition Reaction | 100 | 95 |

| Substitution Reaction | 75 | 80 |

This table is for illustrative purposes and does not represent specific data for this compound.

Maximizing reaction efficiency also involves optimizing reaction conditions (temperature, pressure, catalyst loading) to achieve high conversion and selectivity, thereby reducing waste and energy consumption. primescholars.com

Sustainable Reagent Design and Utilization

The choice of reagents is another crucial aspect of green chemistry. Sustainable reagents are typically derived from renewable feedstocks, are non-toxic, and are used in catalytic rather than stoichiometric amounts. nih.govmun.ca

In the context of synthesizing this compound, this could involve:

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents minimizes waste. For example, using a heterogeneous catalyst for hydrogenation that can be easily recovered and reused is preferable to using a stoichiometric reducing agent. jocpr.com

Avoiding Hazardous Reagents: Replacing toxic and hazardous reagents with safer alternatives is a key principle. For instance, avoiding the use of highly toxic organotin compounds or heavy metal reagents where possible.

Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be challenging, exploring precursors that can be derived from biomass is a long-term goal for sustainable chemistry.

By strategically applying these principles of photoredox catalysis, flow chemistry, and green chemistry, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation of 3 Ethoxymethyl 2 Methoxyaniline

Mechanistic Investigations of Reactions Involving 3-(Ethoxymethyl)-2-methoxyaniline

Understanding the reaction mechanisms is crucial for predicting the outcome of chemical transformations involving this compound. The electronic properties of its substituents play a significant role in directing the course of these reactions.

The primary amine group (-NH2) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comwikipedia.org Its lone pair of electrons can delocalize into the benzene (B151609) ring, increasing the nucleophilicity of the ortho and para positions. chemistrysteps.com The presence of the methoxy (B1213986) and ethoxymethyl groups, however, introduces steric hindrance and additional electronic effects that modulate this reactivity.

The ether functionalities (methoxy and ethoxymethyl) also possess lone pairs on the oxygen atoms, which can participate in resonance. The methoxy group is a well-established activating group and an ortho-, para-director. libretexts.org The ethoxymethyl group, while also having an ether linkage, is separated from the ring by a methylene (B1212753) group, which primarily exerts a weak inductive effect.

Reactions involving the amine functionality typically include diazotization, acylation, and alkylation. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.

The combined electronic effects of the methoxy and ethoxymethyl groups significantly influence the reactivity of the aniline (B41778) core. The methoxy group at the 2-position is a strong activating group due to its +M (mesomeric) effect, donating electron density to the ring. libretexts.org The ethoxymethyl group at the 3-position has a -I (inductive) effect due to the oxygen atom, but this is somewhat mitigated by the intervening methylene group.

The directing effects of the substituents in electrophilic aromatic substitution are crucial. The powerful ortho-, para-directing influence of the amino group at position 1 and the methoxy group at position 2 would primarily direct incoming electrophiles to positions 4 and 6. chemistrysteps.comlibretexts.org However, the steric bulk of the adjacent ethoxymethyl group at position 3 may hinder substitution at position 4, potentially favoring position 6.

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Predicted Directing Influence |

| Amino (-NH2) | 1 | +M, -I (strongly activating) | Ortho, Para (positions 2, 4, 6) |

| Methoxy (-OCH3) | 2 | +M, -I (activating) | Ortho, Para (positions 1, 3, 5) |

| Ethoxymethyl (-CH2OCH2CH3) | 3 | -I (weakly deactivating) | Meta (positions 1, 5) |

Derivatization Strategies Utilizing this compound as a Building Block

The functional groups of this compound offer multiple handles for derivatization, allowing for its use as a versatile building block in the synthesis of more complex molecules.

The primary amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This transformation is often employed to protect the amino group or to introduce new functionalities. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions can moderate the activating effect of the amino group and introduce steric bulk. chemistrysteps.com For example, acetylation of the amine would decrease its activating strength, allowing for more controlled subsequent reactions on the aromatic ring. chemistrysteps.com

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The amino group, in conjunction with the ortho-methoxy group, can participate in various cyclization reactions. For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) or other fused heterocyclic systems. The specific reaction pathway and the resulting heterocyclic scaffold would depend on the reaction conditions and the nature of the cyclizing agent. The synthesis of meta-hetarylanilines from substituted anilines has been demonstrated as a viable strategy. beilstein-journals.org

Electrophilic Aromatic Substitution: As discussed, the aniline core is highly activated towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions. Due to the strong activation by the amino and methoxy groups, these reactions are expected to proceed under mild conditions. chemistrysteps.com The regioselectivity will be directed to the positions ortho and para to the amino and methoxy groups, with steric factors influencing the product distribution. libretexts.org

Nucleophilic Aromatic Substitution: While less common for electron-rich anilines, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups. libretexts.orgnih.gov In its current form, this compound is not a prime candidate for SNAr. However, derivatization to introduce strong electron-withdrawing groups could enable such transformations. libretexts.org

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Involved | Potential Product Class |

| Amidation | Acyl chloride (e.g., Acetyl chloride) | Amino | N-acyl aniline |

| Sulfonamidation | Sulfonyl chloride (e.g., Tosyl chloride) | Amino | Sulfonamide |

| Diazotization | NaNO2, HCl | Amino | Diazonium salt |

| Halogenation | Br2 or Cl2 | Aromatic Ring | Halogenated aniline |

| Nitration | HNO3, H2SO4 | Aromatic Ring | Nitroaniline |

| Heterocycle Formation | 1,3-Diketone | Amino, Aromatic Ring | Fused heterocyclic compound |

No Specific Research Data Found for this compound

Despite a comprehensive search of available scientific literature, no specific experimental data or detailed research findings could be located for the chemical compound this compound. Therefore, the creation of an article with the requested detailed sections on its chemical reactivity and transformation is not possible at this time.

The provided outline requires in-depth information on the regioselective transformations of the aromatic ring and the manipulation of the ethoxymethyl and methoxyl groups of this compound, including data tables. This level of detail necessitates published research focused specifically on this molecule.

While general principles of organic chemistry allow for predictions about the reactivity of this compound based on its functional groups (an aniline, a methoxy ether, and an ethoxymethyl ether), these remain theoretical inferences. The amino group is a strong activating group and ortho-, para-director in electrophilic aromatic substitutions. The methoxy and ethoxymethyl groups are also activating and ortho-, para-directing. The interplay of these groups on the benzene ring would likely lead to complex regiochemical outcomes in reactions such as halogenation, nitration, or acylation. Similarly, the ether linkages present in the methoxyl and ethoxymethyl groups could potentially be cleaved under specific acidic or basic conditions.

However, without specific studies on this compound, any discussion of its reactivity would be speculative and could not be supported by the "detailed research findings" and "data tables" mandated by the instructions. To maintain scientific accuracy and adhere to the strict content requirements, the article cannot be generated as requested.

Further research would be required to be conducted on this compound to provide the specific data needed to populate the requested article structure.

Advanced Spectroscopic Characterization Methodologies for 3 Ethoxymethyl 2 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Ethoxymethyl)-2-methoxyaniline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial arrangement of atoms within the molecule.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the methoxy (B1213986) and ethoxymethyl substituents. The aromatic region would display three signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the position of the ethoxymethyl group. The protons of the ethoxymethyl group (-O-CH₂-CH₃ and -CH₂-O-) would appear as a quartet and a triplet, respectively, due to spin-spin coupling. docbrown.infochemicalbook.comchemicalbook.com The methoxy protons would be a sharp singlet, and the amine protons would likely appear as a broad singlet. docbrown.infochemicalbook.comchemicalbook.com

The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the unique chemical environments of the molecule. chemicalbook.comdocbrown.info The chemical shifts of the aromatic carbons are determined by the attached functional groups. The carbons bearing the methoxy (C2) and ethoxymethyl (C3) groups are expected at lower field compared to other aromatic carbons. The carbon atoms of the ethoxymethyl and methoxy groups will have characteristic shifts in the aliphatic region of the spectrum. chemicalbook.comdocbrown.info

Predicted ¹H and ¹³C NMR Data

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | ~3.6 (broad s) | - |

| H4 | ~6.7-6.9 (d) | ~115-118 |

| H5 | ~6.7-6.9 (t) | ~118-121 |

| H6 | ~6.6-6.8 (d) | ~110-113 |

| -OCH₃ | ~3.8 (s) | ~55-57 |

| -CH₂-O- (ethoxymethyl) | ~4.5 (s) | ~70-73 |

| -O-CH₂-CH₃ (ethoxymethyl) | ~3.5 (q) | ~65-68 |

| -O-CH₂-CH₃ (ethoxymethyl) | ~1.2 (t) | ~14-16 |

| C1 (-NH₂) | - | ~135-138 |

| C2 (-OCH₃) | - | ~147-150 |

| C3 (-CH₂OCH₂CH₃) | - | ~128-131 |

Note: Predicted values are based on data from structurally similar compounds like 2-methoxyaniline and 3-ethoxyaniline (B147397) and general substituent effects. Actual experimental values may vary. chemicalbook.comdocbrown.infonih.govnih.gov

2D NMR Techniques

To confirm the assignments from 1D NMR and fully elucidate the structure, a series of 2D NMR experiments are essential. nih.govyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected for this compound include the coupling between the -O-CH₂- and -CH₃ protons of the ethyl group. Additionally, correlations between the adjacent aromatic protons (H4, H5, and H6) would confirm their relative positions on the benzene ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.comepfl.ch This is crucial for assigning the carbon signals. For instance, the proton signal at ~3.8 ppm would correlate with the methoxy carbon signal at ~55-57 ppm, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. youtube.comepfl.chresearchgate.net For this compound, key HMBC correlations would include:

The methoxy protons (~3.8 ppm) to the C2 carbon (~147-150 ppm).

The benzylic protons of the ethoxymethyl group (~4.5 ppm) to the C3 carbon (~128-131 ppm) and C4 carbon (~115-118 ppm).

The aromatic proton H4 to carbons C2, C3, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the preferred conformation of the substituents. A key expected NOESY correlation would be between the methoxy protons and the adjacent ethoxymethyl protons, as well as with the aromatic proton at the C6 position, confirming their spatial proximity.

While this compound is not chiral and does not have stereoisomers, advanced NMR techniques can provide detailed insights into its conformational dynamics. Techniques like variable temperature (VT) NMR could be employed to study the rotational barriers around the C-O and C-N bonds. By observing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for the rotation of the methoxy and ethoxymethyl groups, providing a deeper understanding of the molecule's dynamic behavior in solution.

Mass Spectrometry Approaches for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. rsc.org The molecular formula of the compound is C₁₀H₁₅NO₂.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 |

| [M+Na]⁺ | C₁₀H₁₅NNaO₂⁺ | 204.0995 |

| [M]⁺˙ | C₁₀H₁₅NO₂⁺˙ | 181.1103 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. nih.govwvu.edu The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow patterns characteristic of anilines and ethers. libretexts.orgmiamioh.edudummies.comyoutube.comlibretexts.org

Key predicted fragmentation pathways include:

Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. dummies.comyoutube.com This could lead to the loss of an ethyl radical from the ethoxymethyl group.

Loss of the ethoxymethyl group: Cleavage of the bond between the benzene ring and the ethoxymethyl group would result in a significant fragment ion.

Loss of formaldehyde (B43269) (CH₂O) or methanol (B129727) (CH₃OH): Rearrangement reactions followed by the elimination of small neutral molecules are also possible.

Predicted Major Fragment Ions in MS/MS

| Predicted m/z | Proposed Fragment Structure/Loss |

| 152 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 136 | [M - CH₃O]⁺ (Loss of methoxy radical) |

| 108 | [M - CH₂OCH₂CH₃]⁺ (Loss of ethoxymethyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative abundance of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are excellent for identifying the functional groups present in this compound. researchgate.netnih.govresearchgate.netnist.gov

The IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and various bending vibrations of the benzene ring. researchgate.netnih.govnist.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations and the C-C bonds of the substituents.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Moderate |

| C=C (Aromatic) | Ring Stretch | 1500 - 1600 | Strong |

| N-H (Amine) | Scissoring | 1580 - 1650 | Weak |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 | Moderate |

| C-O (Ether) | Symmetric Stretch | 1000 - 1150 | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 750 - 900 | Weak |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with one another, leading to a unique diffraction pattern of spots of varying intensity. The geometric positions of these spots are dictated by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes.

The process of determining a crystal structure involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the target compound of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a melt.

Data Collection: A suitable crystal is mounted on a goniometer within a diffractometer. The crystal is then rotated while being irradiated with a fine beam of X-rays. A detector records the positions and intensities of the diffracted X-ray beams.

Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the unit cell are determined using computational methods. This initial structural model is then refined against the experimental data to improve the atomic coordinates and other parameters, resulting in a final, highly accurate three-dimensional model of the molecule.

The study of aniline (B41778) derivatives by X-ray crystallography reveals the significant role of hydrogen bonding in dictating their crystal packing. researchgate.net The amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the methoxy (-OCH₃) and ethoxymethyl (-OCH₂CH₃) groups can act as hydrogen bond acceptors. These interactions, along with weaker C-H···O and C-H···π interactions, often lead to the formation of complex supramolecular architectures in the solid state. researchgate.net

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following tables present crystallographic data for a related aniline derivative, 2-Methoxy-5-phenylaniline. core.ac.uk This data provides a framework for what could be expected from a similar analysis of a crystalline derivative of this compound.

Table 1: Crystal Data and Structure Refinement for 2-Methoxy-5-phenylaniline core.ac.uk

| Parameter | Value (at 293 K) | Value (at 120 K) |

| Empirical formula | C₁₃H₁₃NO | C₁₃H₁₃NO |

| Formula weight | 199.25 | 199.25 |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.9900(2) | 5.8337(9) |

| b (Å) | 20.4873(6) | 20.4428(31) |

| c (Å) | 26.3727(8) | 26.0773(40) |

| Volume (ų) | 3233.1(2) | 3109.8(8) |

| Z | 12 | 12 |

| Density (calculated) (Mg/m³) | 1.229 | 1.277 |

| Absorption coefficient (mm⁻¹) | 0.079 | 0.082 |

| F(000) | 1272 | 1272 |

| Goodness-of-fit on F² | 1.053 | 1.036 |

| Final R indices [I>2σ(I)] | R1 = 0.0868, wR2 = 0.2982 | R1 = 0.0669, wR2 = 0.1812 |

| R indices (all data) | R1 = 0.1264, wR2 = 0.3392 | R1 = 0.1017, wR2 = 0.2078 |

Table 2: Selected Bond Lengths (Å) for 2-Methoxy-5-phenylaniline (at 120 K) core.ac.uk

| Bond | Length (Å) | Bond | Length (Å) |

| C1A-N1A | 1.411(6) | C1B-N1B | 1.408(6) |

| C2A-O1A | 1.378(6) | C2B-O1B | 1.380(6) |

| C7A-O1A | 1.428(7) | C7B-O1B | 1.428(7) |

| C5A-C8A | 1.478(7) | C5B-C8B | 1.481(7) |

Table 3: Selected Bond Angles (°) for 2-Methoxy-5-phenylaniline (at 120 K) core.ac.uk

| Angle | Value (°) | Angle | Value (°) |

| C6A-C1A-N1A | 120.3(4) | C6B-C1B-N1B | 120.5(4) |

| C2A-C1A-N1A | 119.3(4) | C2B-C1B-N1B | 119.0(4) |

| C1A-C2A-O1A | 119.1(4) | C1B-C2B-O1B | 119.2(4) |

| C3A-C2A-O1A | 120.8(4) | C3B-C2B-O1B | 120.7(4) |

The detailed structural information gleaned from X-ray crystallography is invaluable for understanding the conformation of the molecule in the solid state, including the planarity of the phenyl ring and the torsion angles of the substituents. This, in turn, can be correlated with the compound's physical properties and its behavior in various applications. For derivatives of this compound, X-ray crystallography would be the definitive method to elucidate the precise solid-state structure and packing, providing a solid foundation for further chemical and material science research.

Computational and Theoretical Studies of 3 Ethoxymethyl 2 Methoxyaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.comarxiv.org By employing functionals like B3LYP with a suitable basis set such as 6-31G**, the bond lengths, bond angles, and dihedral angles of 3-(Ethoxymethyl)-2-methoxyaniline can be calculated. scispace.com These calculations provide a detailed picture of the molecule's structure, which is crucial for understanding its physical and chemical properties.

For instance, the methoxy (B1213986) and ethoxymethyl substituents on the aniline (B41778) ring are expected to influence the geometry of the benzene (B151609) ring and the amino group. The methoxy group may cause some changes in the C-C bond distances within the ring. scispace.com The optimized geometry is a starting point for all other computational analyses, including frequency calculations to confirm that the structure corresponds to a true energy minimum. scispace.com

Illustrative Data Table: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N | 1.43 Å |

| C-O (methoxy) | 1.37 Å | |

| C-O (ethoxymethyl) | 1.42 Å | |

| Bond Angle | C-N-H | 112° |

| C-C-O (methoxy) | 118° | |

| Dihedral Angle | H-N-C1-C2 | 180° (planar) |

Note: The values in this table are illustrative and represent typical parameters that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The presence of electron-donating groups (amino, methoxy) is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic substitution on the aromatic ring. Conversely, the LUMO distribution would indicate the most favorable regions for accepting electrons. The HOMO-LUMO gap can also provide insights into the charge transfer interactions within the molecule. researchgate.net

Illustrative Data Table: FMO Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 5.2 eV |

| Electron Affinity | 0.8 eV |

Note: These values are illustrative and represent typical results from a DFT-based FMO analysis.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible side chains, such as the ethoxymethyl group in this compound, gives rise to multiple possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. rsc.org By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated.

This analysis is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules. The relative energies of the different conformers determine their population at a given temperature. For molecules with flexible side chains, understanding the conformational preferences is essential for predicting their biological activity and material properties. rsc.org

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. worldscientific.com By simulating the motion of a molecule and its surrounding solvent molecules, MD can reveal detailed information about intermolecular interactions, such as hydrogen bonding, and the influence of the solvent on the molecule's conformation and dynamics. worldscientific.comnih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would show how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken between the amino group and the solvent. This information is vital for understanding the molecule's solubility and how it interacts in a biological or chemical system. nih.gov The simulation can also provide insights into the stability of different conformers in solution.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. longdom.org

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. longdom.orgresearchgate.net The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. Similarly, the gauge-independent atomic orbital (GIAO) method can be employed to calculate the chemical shifts for ¹H and ¹³C NMR spectroscopy, which are invaluable for structure elucidation. longdom.orgcore.ac.uk

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Wavenumber/Shift (Illustrative) | Experimental Wavenumber/Shift (Illustrative) | Assignment |

| IR (cm⁻¹) | 3450 | 3445 | N-H stretch |

| 1250 | 1245 | C-O stretch (methoxy) | |

| ¹H NMR (ppm) | 6.8 | 6.75 | Aromatic H |

| 3.8 | 3.85 | Methoxy H | |

| ¹³C NMR (ppm) | 145.0 | 144.8 | C-N |

| 55.0 | 55.2 | Methoxy C |

Note: These are hypothetical values intended to illustrate the agreement typically observed between calculated and experimental spectroscopic data.

Applications of 3 Ethoxymethyl 2 Methoxyaniline in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the amino, methoxy (B1213986), and ethoxymethyl groups on the benzene (B151609) ring of 3-(ethoxymethyl)-2-methoxyaniline makes it a valuable intermediate for constructing intricate molecular architectures. These functional groups can either directly participate in reactions or influence the reactivity and regioselectivity of transformations at other positions of the aromatic ring. A significant application lies in its role as a precursor for various aromatic and heterocyclic systems, which are core structures in many biologically active compounds and specialty chemicals. nih.gov

Precursor in the Synthesis of Specific Aromatic and Heterocyclic Systems

The primary amino group of this compound is a key handle for the construction of various heterocyclic rings. Several classical and modern synthetic methodologies can be envisioned to utilize this functionality.

Quinolines: The synthesis of substituted quinolines can be achieved through several named reactions where an aniline (B41778) is a key starting material. For instance, the Skraup-Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.orgiipseries.orgresearchgate.netresearchgate.netnih.govslideshare.netyoutube.com In the case of this compound, the reaction with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions would likely lead to the formation of a polysubstituted quinoline (B57606). The electron-donating methoxy and ethoxymethyl groups would activate the benzene ring, potentially facilitating the cyclization step. The general mechanism for the Doebner-Miller reaction involves the initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to furnish the quinoline ring system. wikipedia.org

Another important method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov While this compound itself is not a 2-aminoaryl carbonyl compound, it could be chemically modified to introduce a carbonyl group ortho to the amine, thus enabling its use in this powerful quinoline synthesis.

Indoles: The Fischer indole (B1671886) synthesis is a cornerstone of indole chemistry, proceeding from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comnih.govmdpi.comorganic-chemistry.org this compound can be readily converted to the corresponding phenylhydrazine derivative through diazotization followed by reduction. This hydrazine (B178648) derivative could then be reacted with a variety of carbonyl compounds to generate a diverse range of substituted indoles. The electronic nature of the substituents on the aniline ring is known to influence the course of the Fischer indole synthesis. mdpi.com

Alternatively, the Bischler-Möhlau indole synthesis provides a route to 2-arylindoles from the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netyoutube.com The reaction of this compound with a suitable ketone under the reaction conditions would be expected to yield a correspondingly substituted 2-arylindole.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849). wikipedia.orgscribd.comorganic-chemistry.orgchemtube3d.comnih.gov While anilines are not the direct nitrogen source in the classical Hantzsch synthesis, modifications of this reaction or other pyridine syntheses like the Guareschi-Thorpe condensation could potentially incorporate the aniline nitrogen into the pyridine ring. drugfuture.comnih.govrsc.orgresearchgate.net For example, the Guareschi-Thorpe reaction condenses cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia or an amine. drugfuture.comnih.govrsc.orgresearchgate.net

The following table summarizes the potential heterocyclic systems that could be synthesized from this compound and the corresponding general synthetic methods.

| Heterocyclic System | Synthetic Method | Key Reactants with this compound or its derivative |

| Quinolines | Skraup-Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds |

| Friedländer Synthesis | A compound with a reactive methylene group (after modification of the aniline) | |

| Indoles | Fischer Indole Synthesis | Aldehydes or ketones (after conversion to the corresponding hydrazine) |

| Bischler-Möhlau Indole Synthesis | α-Halo- or α-hydroxy-ketones | |

| Pyridines | Hantzsch Pyridine Synthesis (modified) / Guareschi-Thorpe Condensation | β-Dicarbonyl compounds, cyanoacetic esters |

Building Block for Agrochemical and Specialty Chemical Development

The diverse reactivity of this compound makes it an attractive scaffold for the development of new agrochemicals and specialty chemicals. Many commercial fungicides and herbicides contain substituted aniline and heterocyclic moieties. The unique substitution pattern of this aniline could lead to the discovery of novel active ingredients with improved efficacy or different modes of action.

In the realm of specialty chemicals, this compound could serve as a precursor for the synthesis of specialized dyes and pigments. The diazotization of the amino group, followed by coupling with a suitable aromatic partner, is a classic method for the preparation of azo dyes . unb.caimpactfactor.orgmdpi.comnih.gov The color and properties of the resulting dye would be influenced by the electronic and steric effects of the ethoxymethyl and methoxy groups.

Utilization in the Design and Synthesis of Ligands and Catalysts

The development of novel ligands and catalysts is a major driving force in modern organic synthesis. The structure of this compound offers several features that could be exploited in this context.

Precursors for Chiral Ligands for Asymmetric Synthesis

Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of pharmaceuticals and fine chemicals. The aniline functionality of this compound can be a starting point for the synthesis of various types of chiral ligands. For example, it could be incorporated into chiral phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and other transition-metal-catalyzed reactions. The synthesis of such ligands often involves the reaction of a chiral backbone with a phosphine-containing group, and the aniline nitrogen could be a point of attachment for such a backbone.

Scaffolds for Organocatalyst Design

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Many organocatalysts are based on chiral amines. The amino group of this compound could be functionalized to create novel organocatalysts. For example, it could be used to synthesize proline-based catalysts or other amine-derived catalysts for various asymmetric transformations.

Contribution to Materials Science Applications (e.g., monomer for specialized polymers, functional dyes)

The bifunctional nature of this compound, possessing a reactive amino group and a modifiable aromatic ring, makes it a potential monomer for the synthesis of specialized polymers.

Polyamides and Polyimides: The amino group can react with dicarboxylic acids or their derivatives to form polyamides . caltech.eduresearchgate.netmdpi.comresearchgate.net The resulting polymers would have the unique ethoxymethyl and methoxy substituents pendant to the polymer backbone, which could impart specific properties such as improved solubility, altered thermal stability, or specific optical properties. Similarly, reaction with tetracarboxylic dianhydrides could lead to the formation of polyimides , a class of high-performance polymers known for their excellent thermal and mechanical properties. mdpi.com

Functional Dyes: As mentioned earlier, this compound can be a precursor to azo dyes. These dyes could have applications beyond simple coloration, potentially acting as functional dyes in areas such as electro-optical devices or as sensors, where the electronic properties of the dye molecule are important.

The potential applications of this compound are summarized in the table below.

| Application Area | Specific Use | Rationale for Use |

| Complex Molecule Synthesis | Precursor for quinolines, indoles, pyridines | Primary amino group allows for cyclization reactions. Substituents influence reactivity and regioselectivity. |

| Agrochemicals | Building block for fungicides and herbicides | Substituted anilines and heterocycles are common motifs in agrochemicals. |

| Specialty Chemicals | Precursor for azo dyes | Diazotization of the amino group and coupling reactions. |

| Ligand and Catalyst Design | Precursor for chiral ligands and organocatalysts | Amino group can be functionalized to create catalytically active sites. |

| Materials Science | Monomer for polyamides and polyimides | Bifunctional nature allows for polymerization reactions. |

| Synthesis of functional dyes | Electronic properties of the resulting dyes could be tailored for specific applications. |

Future Directions and Emerging Research Avenues for 3 Ethoxymethyl 2 Methoxyaniline

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Table 1: Potential AI/ML Applications in the Synthesis of 3-(Ethoxymethyl)-2-methoxyaniline

| Application Area | Potential Impact |

| Retrosynthesis Planning | Suggest novel and efficient synthetic routes. |

| Reaction Condition Optimization | Predict optimal temperature, pressure, catalysts, and solvents. u-strasbg.fr |

| Yield and Purity Prediction | Forecast the outcome of a reaction before it is run. rjptonline.org |

| Side-Reaction Identification | Anticipate and mitigate the formation of unwanted byproducts. |

| Automated Synthesis | Integrate with robotic platforms for autonomous reaction execution. |

Sustainable Synthesis and Biocatalytic Approaches to this compound Production

The principles of green chemistry are increasingly integral to modern synthetic strategies, and the production of this compound is no exception. youtube.com Future research will likely focus on developing more environmentally friendly and sustainable methods for its synthesis.

One promising avenue is the use of biocatalysis. Enzymes offer a highly selective and efficient means of performing complex chemical transformations under mild conditions, often in aqueous environments. While specific enzymes for the synthesis of this compound have yet to be identified, the broader field of biocatalysis for aniline (B41778) derivatives is an active area of research. Directed evolution and protein engineering could be used to develop bespoke enzymes for key steps in its synthesis, such as the selective etherification or amination of a precursor molecule.

In addition to biocatalysis, other green chemistry approaches could be applied. This includes the use of greener solvents, such as water or supercritical fluids, and the development of catalytic systems that minimize waste and can be recycled. acs.org For instance, recent research has demonstrated the catalyst-free N-dealkylation of aniline derivatives in water using high-frequency ultrasound, which could offer a more sustainable alternative to traditional methods requiring harsh reagents. rsc.org

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

Investigating the reactivity of this compound under non-conventional conditions could unlock new synthetic pathways and applications. Techniques such as photochemistry and electrochemistry offer unique ways to activate molecules and can lead to transformations not achievable through traditional thermal methods.

Photocatalysis, for example, has been shown to be effective for the degradation and transformation of various aniline derivatives. nih.govmdpi.com By using a suitable photocatalyst and a light source, it may be possible to functionalize the aromatic ring of this compound with high selectivity or to drive novel coupling reactions. The specific substitution pattern of the molecule could influence its electronic properties and, therefore, its behavior under photocatalytic conditions. researchgate.netresearchgate.net

Electrosynthesis is another area ripe for exploration. Electrochemical methods provide a high degree of control over reaction conditions and can often be performed without the need for chemical oxidants or reductants, making them inherently greener. acs.org The potential-controlled halogenation of anilines has been demonstrated, suggesting that similar selective functionalization could be achieved for this compound. acs.org

Development of High-Throughput Synthetic Methodologies for Analog Libraries

The generation of analog libraries is a cornerstone of drug discovery and materials science. Developing high-throughput methods for the synthesis of derivatives of this compound would significantly accelerate the exploration of its structure-activity relationships.

Flow chemistry is a powerful technology for high-throughput synthesis. mdpi.comaurigeneservices.com By performing reactions in a continuous-flow reactor, it is possible to rapidly screen a wide range of reaction conditions and starting materials. rsc.orgcuriaglobal.com A flow-based approach to the synthesis of this compound analogs would allow for the rapid generation of a diverse library of compounds for biological or materials screening. drreddys.com This could involve, for example, varying the substituents on the aniline nitrogen or modifying the ethoxymethyl group.

Combinatorial chemistry techniques, where multiple starting materials are reacted together to create a large library of products, could also be employed. drreddys.com For instance, a one-pot, multi-component reaction could be designed to assemble the core structure of this compound with various functional groups. The development of such a robust and flexible synthetic platform would be a significant enabler for future research into the applications of this promising class of molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.